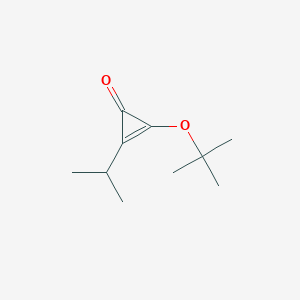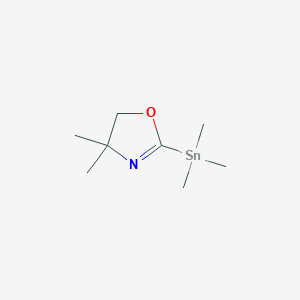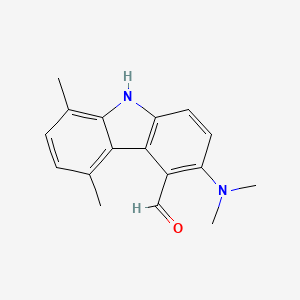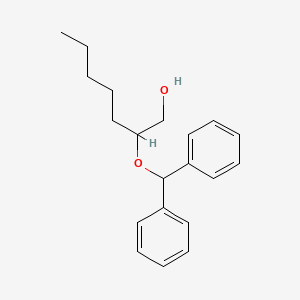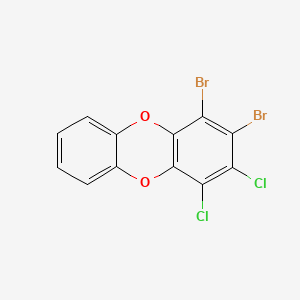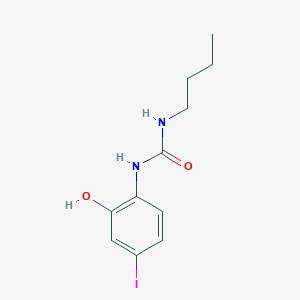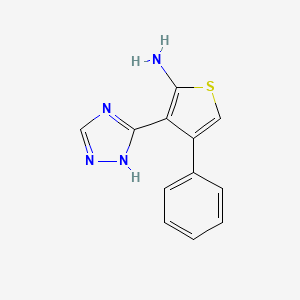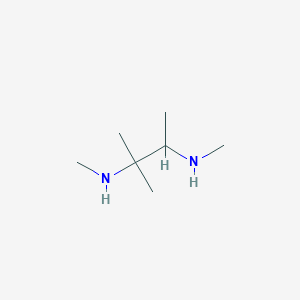
N~2~,N~3~,2-Trimethylbutane-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups
準備方法
Synthetic Routes and Reaction Conditions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~,2-Trimethylbutane-2,3-diamine may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The separation and purification of the compound are crucial steps to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield different amine oxides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
N~2~,N~3~,2-Trimethylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to form complexes makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism by which N2,N~3~,2-Trimethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with transition metals, which can then interact with biological molecules to modulate their activity. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
類似化合物との比較
Similar Compounds
1,2-Diaminopropane: A chiral 1,2-diamine with similar properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
2,3-Butanediamine: An organic compound with the formula CH3CH(NH~2~)CH(NH~2~)CH~3~.
Uniqueness
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is unique due to its specific molecular structure, which allows it to form stable complexes with transition metals. This property makes it particularly valuable in coordination chemistry and various industrial applications.
特性
CAS番号 |
113203-97-7 |
|---|---|
分子式 |
C7H18N2 |
分子量 |
130.23 g/mol |
IUPAC名 |
2-N,3-N,2-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(8-4)7(2,3)9-5/h6,8-9H,1-5H3 |
InChIキー |
AAYQLESQZODDLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)NC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


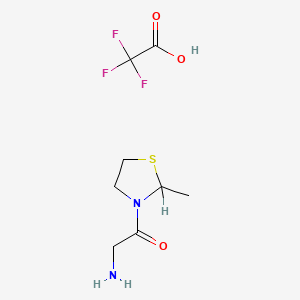
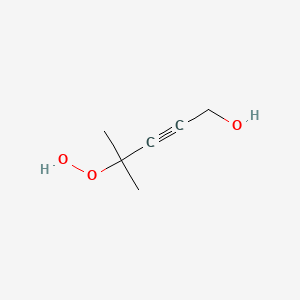
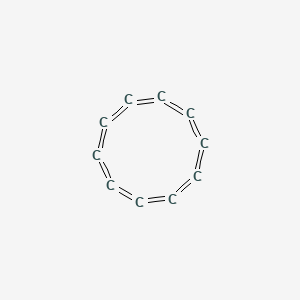
![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
